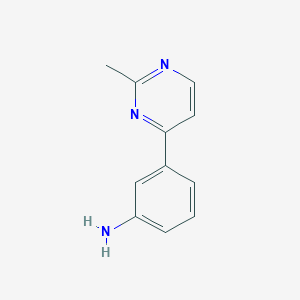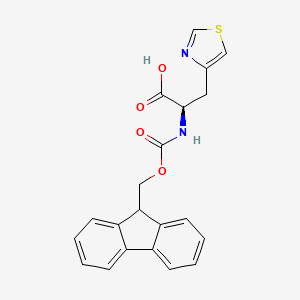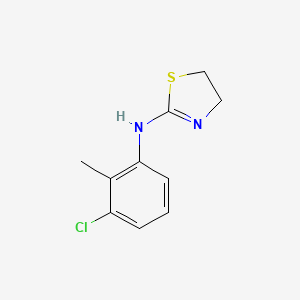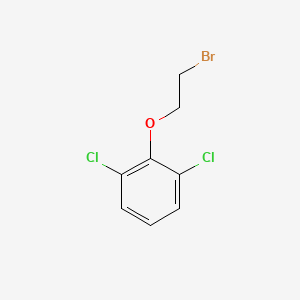
3-(2-甲基嘧啶-4-基)苯胺
描述
Synthesis Analysis
The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. Paper discusses the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate. This suggests that similar methodologies could potentially be applied to the synthesis of "3-(2-Methylpyrimidin-4-yl)aniline," where a directing group might be used to facilitate the amination of a methylpyrimidinyl moiety.
Molecular Structure Analysis
While the exact molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" is not provided, paper examines the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), and finds that the molecule is essentially coplanar. This suggests that the molecular structure of "3-(2-Methylpyrimidin-4-yl)aniline" could also exhibit coplanarity between its aromatic rings, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. The papers do not directly discuss the reactions of "3-(2-Methylpyrimidin-4-yl)aniline," but paper provides insight into the C-H amination reaction, which could be relevant. Additionally, paper explores the formation of halogen bonds with aniline, indicating that "3-(2-Methylpyrimidin-4-yl)aniline" might also form similar interactions due to the presence of the aniline moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-(2-Methylpyrimidin-4-yl)aniline" can be inferred from related compounds. For example, paper discusses the crystal structure and DFT studies of PSMA, which could provide a basis for predicting the properties of "3-(2-Methylpyrimidin-4-yl)aniline," such as its electronic structure and intermolecular interactions. Paper also mentions the evaluation of anticancer activity for aniline derivatives, suggesting potential biological activities for the compound .
科学研究应用
1. 电致发光和OLED器件
3-(2-甲基嘧啶-4-基)苯胺衍生物,如N,N-二(3-(吡啶-2-基)苯基)苯胺和类似化合物,已被研究用于创建高发光性的四齿螯合环金属铂配合物。这些配合物展现出在电致发光方面的潜力,并被考虑用于有机发光二极管(OLED)器件中,因为它们具有结构化的发射光谱和长寿命。值得注意的是,这些化合物在OLED器件中表现出优异的性能,展示出高外部量子效率 (Vezzu et al., 2010)。
2. 抗肿瘤研究
在抗肿瘤研究领域,3-(2-甲基嘧啶-4-基)苯胺衍生物的衍生物,如2,4,6-三氨基嘧啶和2,4-二氨基-6(5H)-氧代嘧啶,已被合成并评估其细胞毒性。这些化合物在抑制培养中的各种人类肿瘤细胞生长方面显示出有希望的结果,表明它们在癌症治疗中作为非经典抗叶酸的潜力 (Huang et al., 2003)。
3. 超分子化学
超分子化学领域探索了3-(2-甲基嘧啶-4-基)苯胺衍生物在合成双功能吡啶-氨基嘧啶/氨基吡啶超分子试剂中的应用。这些化合物展示出自补氨基嘧啶N–H···N/N···H–N合成子,这对于在各种化学和生物应用中发展氢键供体和受体至关重要 (Aakeröy等人,2007)。
4. 抗菌活性
从4,6-二羟基嘧啶衍生的偶氮染料的研究,可以与3-(2-甲基嘧啶-4-基)苯胺相关联,表明这些染料具有抗菌活性。它们的结构已通过各种光谱方法确认,并且它们的抗菌性质已被详细检验,突显了它们在医疗和工业应用中的潜在用途 (Yazdanbakhsh et al., 2012)。
5. 代谢研究
与3-(2-甲基嘧啶-4-基)苯胺相关的化合物Mepanipyrim已在番茄幼苗中进行研究,以了解其吸收、转运和代谢。这些发现为了解这类化合物在农业环境中的行为提供了见解,这对于开发有效和安全的农药至关重要 (Ikeda et al., 1998)。
安全和危害
属性
IUPAC Name |
3-(2-methylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWKPJRZFGLSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370709 | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-90-8 | |
| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-Bis[bis(pentafluorophenyl)phosphino]ethane](/img/structure/B1333563.png)










